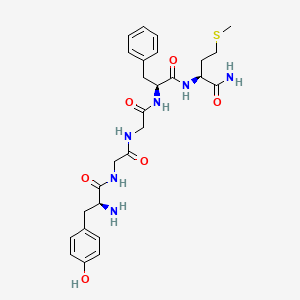

Met-enkephalinamide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDDEVHKKBWEQT-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975547 | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60117-17-1 | |

| Record name | Met-enkephalinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Chemical Synthesis Methodologies of Met Enkephalinamide and Its Analogs

Endogenous Biosynthesis of Met-enkephalin (B1676343)

Met-enkephalin, a naturally occurring pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, is synthesized endogenously in biological systems. wikipedia.org It is one of the primary endogenous ligands for the δ-opioid receptor. wikipedia.org

Proenkephalin Precursor Processing

The biosynthesis of Met-enkephalin begins with a larger precursor protein called proenkephalin (also known as proenkephalin A or preproenkephalin). wikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.org Proenkephalin is a polyprotein containing multiple copies of the Met-enkephalin sequence, as well as sequences for other opioid peptides. wikipedia.orgpnas.org For instance, human proenkephalin A contains four copies of the Met-enkephalin sequence. wikipedia.org The processing of proenkephalin involves a series of proteolytic cleavages. wikipedia.org

Enzymatic Cleavage Cascades: Prohormone Convertases (PC1, PC2) and Carboxypeptidase E (CPE)

The proteolytic processing of proenkephalin is primarily carried out by a cascade of enzymes, notably prohormone convertases (PCs) and carboxypeptidase E (CPE). wikipedia.orgresearchgate.net The initial cleavage of proenkephalin is performed by trypsin-like endopeptidases, specifically prohormone convertase 1 (PC1, also known as PC1/3) and prohormone convertase 2 (PC2). wikipedia.orgresearchgate.net These enzymes cleave the precursor protein at specific sites, typically at the C-terminal side of paired basic amino acid residues (such as Lys-Arg or Arg-Arg) that flank the enkephalin sequences. researchgate.netacs.org

Research has shown distinct cleavage preferences between PC1/3 and PC2. While both enzymes can cleave various Lys-Arg (KR) and Lys-Lys (KK) sites, PC2 exhibits a broader specificity and can efficiently cleave at Arg-Arg-Val (RR-V) and Lys-Lys-Met (KK-M) sites that are not cleaved efficiently by PC1. This suggests that the presence of large aliphatic residues at the P1' position may exclude cleavage by PC1. Mass spectrometric identification of cleavage products from recombinant rat proenkephalin digested with purified mouse PC1 and PC2 revealed that PC2 generated a greater number of peptide products compared to PC1, and appeared to be the principal enzyme involved in generating smaller active opioids.

Following the initial cleavage by PC1 or PC2, the resulting intermediate peptides, which have C-terminal basic residues, are further processed by the exopeptidase carboxypeptidase E (CPE). wikipedia.orgresearchgate.netacs.org CPE, also known as enkephalin convertase or carboxypeptidase H, removes these C-terminal basic residues to yield the mature, biologically active Met-enkephalin pentapeptide. wikipedia.orgacs.orgnih.gov Studies using cell-free translation experiments have confirmed the essential roles of trypsin (mimicking PCs) and carboxypeptidase B (mimicking CPE) in the processing of proenkephalin into Met-enkephalin.

The posttranslational processing of proenkephalin can differ depending on the specific tissue or projection system, leading to variations in the relative ratios of the resulting enkephalin-containing peptides. pnas.org For example, studies in rats have shown differences in proenkephalin processing in the caudate-putamen to globus pallidus, the paraventricular nucleus of the hypothalamus to the median eminence, and the mossy fiber system of the hippocampus. pnas.org

Data on Proenkephalin Cleavage Sites by PC1 and PC2 based on Mass Spectrometry:

| Enzyme | Cleavage Sites (C-terminal side) | Notes |

| PC1/3 | KR↓, RR↓ | Cleaves at dibasic residues. acs.org |

| PC2 | KR↓, RR↓, KK↓, RR↓V, KK↓M | Broader specificity, can cleave sites not efficiently cleaved by PC1. acs.org |

Chemical Synthesis Approaches for Met-enkephalinamide and Related Peptides

This compound (H-Tyr-Gly-Gly-Phe-Met-NH2) is a synthetic analog of Met-enkephalin where the C-terminal carboxyl group is amidated. Chemical synthesis is necessary to produce this compound and its various analogs for research and potential therapeutic applications. Two primary methodologies are employed for peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. sigmaaldrich.com

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (SPS) is an alternative to SPPS, where peptide coupling reactions are carried out in a homogeneous solution. wikidata.orgnih.govresearchgate.net This method is often preferred for the synthesis of shorter peptides or for large-scale production due to potentially easier scale-up and purification compared to traditional SPPS for some sequences. lsu.edu

In SPS, protecting groups are used to selectively activate the carboxyl group of one amino acid and the amino group of another, allowing for controlled peptide bond formation. sigmaaldrich.com Various strategies exist for protecting the N-terminal amino group and the C-terminal carboxyl group, as well as reactive side chains. nih.govrsc.org Common protecting groups include Boc and Fmoc for Nα-protection and benzyl (B1604629) esters (-OBzl) for carboxyl protection. nih.gov

Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has been synthesized using solution-phase methodology. One reported approach employed the -OBzl group for carboxyl protection and t-Boc groups for N-terminal α-amine protection for most amino acids. nih.gov For the C-terminal methionine, para-toluene sulfonic acid (PTSA) was used for N-terminal masking, and the carboxyl group was protected as the -OBzl ester, enabling a convergent synthesis approach involving the condensation of peptide fragments. nih.govresearchgate.net This strategy allowed for a short, single-step, simultaneous, and nearly quantitative protection of methionine, which was stable during subsequent coupling reactions. nih.gov

Another solution-phase synthesis of Met-enkephalin utilized the diphenylphosphinoyl (Dpp) group for α-amino protection and diphenylphosphinoyl–carboxylic acid mixed anhydrides for carboxylate activation. rsc.org These reagents were found to be compatible with the side chain functionalities of tyrosine and methionine. rsc.org

Solution-phase synthesis can also utilize soluble polymeric supports, such as modified monofunctional poly(ethylene glycol), which can offer some advantages in purification similar to SPPS. researchgate.net Cleavage from such supports and removal of protecting groups can be achieved using reagents like trifluoroacetic acid. researchgate.net

Strategic Incorporation of Modified Amino Acid Residues

The incorporation of modified amino acid residues into peptide sequences is a common strategy to enhance their properties, such as increasing stability against enzymatic degradation, altering receptor binding affinity, or improving pharmacokinetic profiles. For this compound and its analogs, modifications can be introduced at various positions within the pentapeptide sequence (Tyr-Gly-Gly-Phe-Met-NH2).

Examples of modifications include the substitution of natural amino acids with non-natural or D-amino acids, methylation of amide bonds, or modification of side chains. For instance, [D-Ala2]-Met-enkephalinamide is a well-known synthetic analog where the glycine (B1666218) residue at position 2 is replaced by D-alanine. nih.gov This modification often increases the peptide's resistance to degradation by aminopeptidases, which typically cleave at the N-terminus.

The synthesis of peptides incorporating modified amino acids can be achieved using both SPPS and solution-phase methodologies by utilizing appropriately protected modified amino acid building blocks during the coupling steps. sigmaaldrich.com For SPPS, building blocks for introducing post-translational modifications are available. sigmaaldrich.com The strategic placement of these modified residues allows for the fine-tuning of the analog's biological activity and metabolic stability.

Challenges in Synthetic Scalability and Purity

Challenges in the chemical synthesis of peptides, including this compound and its analogs, involve achieving high purity and ensuring scalability for potential larger-scale production. SPPS, despite its advantages, requires significant volumes of organic solvents, such as N,N'-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP), which presents environmental considerations and can impact scalability. rsc.orgmdpi.com The purification of synthesized peptides, often performed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), is a critical step to remove impurities, including truncated sequences and side products. Aggregation of peptide chains during synthesis, particularly with sequences containing hydrophobic or β-branched amino acids, can lead to incomplete coupling and reduced purity, posing significant challenges. nih.gov Selecting appropriate resins and optimizing reaction conditions are crucial for mitigating these issues. nih.govrsc.org While microwave-assisted synthesis can reduce reaction times, its scalability for industrial production has been a historical challenge, although recent advancements are addressing this limitation. mdpi.com

Rational Design Principles for this compound Analog Development

Rational design of this compound analogs aims to improve upon the properties of the native peptide, such as metabolic stability, receptor selectivity, and potency. This involves understanding the structure-activity relationships (SAR) and leveraging chemical modifications to achieve desired pharmacological profiles.

Strategies for Enhancing Metabolic Stability

Native enkephalins are rapidly degraded by peptidases in biological fluids, limiting their duration of action and bioavailability. nih.gov Several strategies have been employed to enhance the metabolic stability of this compound analogs. A common approach is the incorporation of D-amino acids, particularly at the second position, which can hinder enzymatic cleavage. nih.govmdpi.com For instance, [D-Ala²]-Met-enkephalinamide (DALA) exhibits increased resistance to enzymatic degradation. N-methylation of amide bonds can also improve metabolic stability by reducing the susceptibility to peptidases and influencing conformational preferences. researchgate.net Cyclization of linear peptides introduces conformational constraints that can protect against enzymatic degradation and improve bioavailability. nih.govresearchgate.net Glycosylation, the attachment of carbohydrate moieties, has been shown to enhance metabolic stability and improve penetration across biological membranes. nih.govrsc.org Modifications at the C-terminus, such as amidation (as in this compound itself) or esterification, can also impact stability. nih.gov Replacing labile peptide bonds with non-peptide isosteres is another strategy to reduce proteolytic cleavage. mdpi.com

Approaches for Modulating Opioid Receptor Selectivity

Met-enkephalin interacts primarily with the δ-opioid receptor (δOR) and, to a lesser extent, the µ-opioid receptor (µOR). wikipedia.org Designing analogs with altered or enhanced selectivity for specific opioid receptor subtypes is a key objective. Amino acid substitutions at various positions within the peptide sequence can significantly influence receptor binding affinity and selectivity. Modifications at position 2 and 4 have been shown to be particularly important for modulating µOR and δOR recognition. nih.govbiorxiv.org For example, the stereochemistry and steric size of the amino acid at position 2 are critical for optimal µOR binding. nih.gov Substitutions at the Phe⁴ position of Leu⁵-enkephalin have been explored to modulate δOR and µOR potency and selectivity, with meta-substitutions showing promise for tuning selectivity and bias. biorxiv.orgmdpi.com C-terminal modifications can also play a role in determining receptor selectivity. nih.gov Cyclization is a powerful tool to constrain the peptide's conformation, which can lead to improved selectivity for a particular receptor subtype. researchgate.netpnas.orgebi.ac.uk For instance, cyclic enkephalin analogs containing disulfide bridges have demonstrated high selectivity for the δOR. pnas.orgacs.org The "message" region (N-terminal) is often associated with biological activity, while the "address" region (C-terminal) can influence receptor selectivity. mdpi.com

Conformational Considerations in Analog Design

The biological activity of peptide ligands is intimately linked to their three-dimensional conformation and how it interacts with the receptor binding site. Enkephalins are relatively flexible molecules that can adopt multiple conformations in different environments. nih.govacs.orgpnas.org Understanding the preferred conformations in solution, in membrane-mimicking environments, and when bound to the receptor is crucial for rational analog design. nih.gov Conformational analysis using techniques like NMR spectroscopy and computational methods provides insights into the structural preferences. acs.orgresearchgate.netresearchgate.net It has been suggested that specific conformations, such as beta-bends, may be important for receptor binding. nih.govacs.orgpnas.org Cyclization is a deliberate strategy to reduce conformational flexibility and lock the peptide into a conformation that is favorable for binding to a specific receptor subtype, thereby enhancing potency and selectivity. researchgate.netpnas.orgebi.ac.uk Topographical modifications, even within a conformationally restricted peptide, can significantly modulate both potency and receptor selectivity, highlighting the importance of the precise spatial arrangement of amino acid side chains. nih.gov The design of peptidomimetics often involves creating constrained structures that mimic the proposed bioactive conformation of the peptide. mdpi.comnih.gov

Molecular Interactions and Receptor Pharmacology

Opioid Receptor Binding Profiles of Met-enkephalinamide and its Analogs

This compound and its analogs interact with different opioid receptor subtypes, displaying varying degrees of affinity and efficacy. The primary opioid receptors involved are the delta (δ), mu (μ), and kappa (κ) receptors, as well as the opioid growth factor receptor (OGFR).

Delta (δ)-Opioid Receptor Agonism and Affinity

Met-enkephalin (B1676343) is recognized as a potent agonist of the δ-opioid receptor. wikipedia.orgnih.gov Enkephalins, including met-enkephalin, are considered the principal endogenous ligands for the δ-opioid receptor due to their high potency and selectivity for this site compared to other endogenous opioids. wikipedia.orgnih.gov Studies using the analog [³H]-[D-Ala², Met⁵] enkephalinamide (DAMA), a selective delta-receptor agonist, have indicated the presence of a high-affinity binding site in tissues like rat and human blood vessels, consistent with the delta-2 opioid receptor subtype. nih.govannualreviews.org Under non-physiological conditions, enkephalins have been shown to bind to both DOR and MOR with high affinity, demonstrating a slightly greater affinity (approximately 10-fold) for DOR. frontiersin.org

Mu (μ)-Opioid Receptor Interaction and Affinity

Met-enkephalin also functions as an agonist at the μ-opioid receptor, although its potency is generally lower compared to its activity at the delta receptor. wikipedia.org Enkephalins exhibit high affinity for the μ-opioid receptor. frontiersin.org Synthetic analogs of this compound have been developed with a focus on achieving μ-selectivity. researchgate.net Research involving opioid receptors in rat cerebellum homogenates has determined an IC₅₀ of 0.2 µM for the binding of this compound. caymanchem.com

Kappa (κ)-Opioid Receptor Assessment

In contrast to its interactions with delta and mu receptors, Met-enkephalin shows minimal to no effect on the κ-opioid receptor. wikipedia.org Enkephalins generally exhibit low affinity for the kappa-opioid receptor. nih.gov Investigations comparing the binding of kappa agonists to brain homogenates with that of mu agonists have revealed similarities, suggesting potential mediation through shared high-affinity binding sites. nih.gov Notably, naloxazone, an antagonist known to block high-affinity DAMA binding, has also been observed to block high-affinity kappa agonist binding. nih.gov

Opioid Growth Factor Receptor (OGFR) Binding and Role

Met-enkephalin, also referred to as opioid growth factor (OGF), serves as the endogenous ligand for the opioid growth factor receptor (OGFR). wikipedia.orgontosight.aimedchemexpress.comresearchgate.netebi.ac.ukpeptidesociety.org The OGFR is classified as a non-classical opioid receptor, distinct from the μ, δ, and κ subtypes. ontosight.ai The interaction between OGF and OGFR forms a biological axis that plays a crucial role in the tonic regulation of cell proliferation and tissue organization. ontosight.airesearchgate.netebi.ac.ukpeptidesociety.org This axis is involved in processes such as development, tissue repair, angiogenesis, and cellular renewal. researchgate.netebi.ac.ukpeptidesociety.org The OGFR is an integral membrane protein primarily associated with the nucleus. researchgate.netebi.ac.uk

Here is a summary of the binding profiles:

| Receptor Subtype | Met-enkephalin Agonism/Interaction | Affinity | Notes |

| Delta (δ) | Potent Agonist | High | Primary endogenous ligand. wikipedia.orgnih.gov |

| Mu (μ) | Agonist (to a lesser extent) | High | wikipedia.orgfrontiersin.org |

| Kappa (κ) | Little to no effect | Low | wikipedia.orgnih.gov |

| OGFR (ζ) | Endogenous Ligand | High | Non-classical receptor, regulates cell growth. wikipedia.orgontosight.airesearchgate.netebi.ac.ukpeptidesociety.org |

Ligand-Receptor Conformational Dynamics and Structural Relationships

Understanding the three-dimensional structure and flexibility of this compound and its analogs is crucial for elucidating their interactions with opioid receptors. Conformational studies provide insights into the preferred shapes of these peptides and how they might adapt upon binding to their targets.

Energy Conformational Studies of this compound Analogs

Energy conformational studies have been conducted on Met-enkephalin and its analogs, such as the D-Ala² analog, utilizing methods including empirical energy calculations. nih.gov These studies suggest that the lowest energy conformation of native enkephalin in isolation may not represent the specific conformation adopted when it interacts with the opioid receptor active site. nih.govresearchgate.net For the highly active analog [D-Ala²]-Met-Enkephalin-NH₂, a low-energy conformation distinct from that of the native peptide has been identified, which is proposed to be relevant to its activity. researchgate.net Conformational energy calculations have also been instrumental in the rational design of novel peptides with enhanced biological activity, such as more potent growth hormone-releasing peptides derived from enkephalin analogs. oup.com These calculations help in identifying energetically favored conformations and structural features common to active compounds. oup.com Furthermore, energy conformational studies of analogs with high μ-receptor affinity indicate the presence of a common energy-accessible B'II 2-3 turn conformation, lending support to its potential role in high-affinity μ-receptor binding. researchgate.netnih.gov

Here is a summary of findings from conformational studies:

| Compound/Analog | Key Finding | Method Used | Source |

| Met-enkephalin | Lowest energy conformation may not be the receptor-bound conformation. | Empirical energy calculations | nih.govresearchgate.net |

| [D-Ala²]-Met-Enkephalin-NH₂ | Active analog has a distinct low-energy conformation. | Empirical energy calculations | researchgate.net |

| High μ-affinity analogs | Common energy accessible B'II 2-3 turn conformation identified. | Energy conformational studies | researchgate.netnih.gov |

| Enkephalin-based GRPs | Conformational analysis aids in designing more active analogs. | Conformational energy calculations | oup.com |

Structural Determinants of Receptor Affinity and Intrinsic Activity

The interaction of opioid peptides like this compound with their receptors is governed by specific structural features within the peptide sequence. The "message-address" concept is a key framework for understanding these interactions. The N-terminal region of opioid peptides, particularly the Tyr-Gly-Gly-Phe sequence, is considered the "message" region, primarily responsible for activating the opioid receptor. The C-terminal portion, including the methionine residue and the C-terminal amide group in this compound, acts as the "address" region, influencing receptor selectivity and binding affinity. mdpi.com

Key residues contributing to opioid receptor interaction include the tyrosine residue at position 1 (Tyr1) and the phenylalanine residue at position 4 (Phe4). The Nα-amino group, the phenolic hydroxyl group of Tyr1, and the aromatic rings of both Tyr1 and Phe4 are critical for receptor recognition and activity. mdpi.com

Modifications to the enkephalin structure can significantly alter receptor affinity and intrinsic activity. For instance, replacing the glycine (B1666218) residue at position 2 (Gly2) with a D-amino acid, such as D-alanine (D-Ala), as seen in analogs like [D-Ala2]-Met-enkephalinamide (DAMA), can enhance metabolic stability by providing resistance to enzymatic degradation by aminopeptidases. wikipedia.orgroyalsocietypublishing.org This substitution can also influence peptide conformation, potentially stabilizing a conformation favorable for receptor binding and increasing potency. royalsocietypublishing.org

The C-terminal amidation in this compound (replacing the free carboxyl group with an amide group) is another crucial modification. This alteration can affect the peptide's charge and flexibility, influencing its interaction with the binding site of the opioid receptor. While Met-enkephalin has a free carboxyl group, this compound's amidated C-terminus can impact its binding characteristics and potentially its selectivity or efficacy at different opioid receptor subtypes.

Conformational studies of opioid peptides highlight the importance of specific three-dimensional structures for receptor binding and activation. While enkephalins are flexible molecules, certain preferred conformations are thought to be relevant for productive interaction with opioid receptors. nih.govnih.gov The structural determinants of receptor affinity and intrinsic activity are intricately linked to the ability of the peptide to adopt a conformation that optimally interacts with the receptor's binding pocket, involving specific hydrogen bonds and hydrophobic interactions.

Agonist and Antagonist Activities at Opioid Receptor Subtypes

This compound functions primarily as an agonist at opioid receptors. It exhibits significant agonist activity at the delta (δ) opioid receptor and, to a lesser extent, at the mu (μ) opioid receptor. wikipedia.orgmedchemexpress.comnih.govfrontiersin.org Its affinity for the kappa (κ) opioid receptor is generally low or negligible. wikipedia.orgnih.gov

The differential affinity and efficacy of this compound across opioid receptor subtypes contribute to its pharmacological profile. Enkephalins, including Met-enkephalin, are considered primary endogenous ligands for the δ-opioid receptor, demonstrating high potency and selectivity for this site compared to other endogenous opioids. wikipedia.org this compound, being a derivative, largely retains this preference for the δ-receptor. medchemexpress.com

Research findings demonstrate the agonist activity of this compound in various in vitro and in vivo models. For example, this compound has been shown to bind to opioid receptors in rat cerebellum homogenates and reduce twitch height in electrically stimulated isolated guinea pig ileum and mouse vas deferens, classic bioassays for opioid activity. caymanchem.com Furthermore, it induces analgesia in animal models, an effect that can be reversed by the opioid receptor antagonist naloxone (B1662785), confirming its action through opioid receptors. caymanchem.com

While this compound itself is an agonist, modifications to the enkephalinamide structure can lead to compounds with altered activity profiles, including antagonist properties. Studies exploring structure-activity relationships have identified modifications, particularly to the tyrosine residue, that can convert enkephalinamide analogs from agonists to antagonists, sometimes with selectivity for specific receptor subtypes. researchgate.net These findings underscore the delicate balance of structural features that determine whether a ligand will activate or block an opioid receptor.

The interaction of this compound with opioid receptors involves binding to the receptor protein, leading to a conformational change that initiates intracellular signaling cascades, typically involving the inhibition of adenylyl cyclase and modulation of ion channels through coupling to Gi/Go proteins. oup.comnih.gov The intrinsic activity refers to the ability of the bound ligand to activate the receptor and elicit a functional response. This compound's agonist activity indicates its capacity to effectively activate δ and μ opioid receptors upon binding.

The concept of multiple opioid receptor populations and their potential to form dimers (homodimers or heterodimers) adds another layer of complexity to understanding opioid peptide interactions. Receptor dimerization can influence ligand binding affinity, intrinsic efficacy, and downstream signaling, potentially contributing to the varied pharmacological effects observed with different opioid ligands. amegroups.org

The following table summarizes the typical relative affinities of Met-enkephalin and enkephalinamide analogs for the main opioid receptor subtypes based on available literature:

| Compound | μ-Opioid Receptor Affinity | δ-Opioid Receptor Affinity | κ-Opioid Receptor Affinity | Primary Activity |

| Met-enkephalin | Moderate | High | Low/Negligible | Agonist |

| This compound | Moderate | High | Low/Negligible | Agonist |

| [D-Ala2]-Met-enkephalinamide (DAMA) | Increased (compared to Met-enkephalin) | High | Low/Negligible | Agonist |

Note: Affinity values can vary depending on the specific experimental conditions and assay systems used.

Detailed research findings, including specific binding affinity data (e.g., Ki or IC50 values) from various studies, further characterize the interaction of this compound and its analogs with opioid receptors. For example, this compound has been reported to have an IC₅₀ of 0.2 µM for binding to opioid receptors in rat cerebellum homogenates. caymanchem.com Analogs like [D-Ala2, Met5] enkephalinamide (DAMA) have been used in radioligand studies to demonstrate high-affinity binding sites consistent with the δ-opioid receptor subtype in various tissues. nih.gov Studies comparing the binding properties of different enkephalin analogs provide insights into the structural features that confer selectivity for μ or δ receptors. royalsocietypublishing.orgresearchgate.net

The agonist activity of this compound at δ-opioid receptors has been linked to various physiological effects, including inhibition of neurogenic contractions in tissues like the cat distal colon. medchemexpress.com Its ability to inhibit adenylyl cyclase activity in certain cell lines further demonstrates its functional agonist activity. nih.gov

Enzymatic Degradation and Metabolic Stability

Identification and Characterization of Met-enkephalinase Enzymes

Several key enzymes have been identified and characterized as being primarily responsible for the degradation of Met-enkephalin (B1676343). These enzymes, sometimes collectively referred to as enkephalinases, act at different sites on the peptide chain. wikipedia.org

Aminopeptidase (B13392206) N (APN) Activity

Aminopeptidase N (APN), also known as CD13 or EC 3.4.11.2, is a major enzyme involved in the degradation of Met-enkephalin. tandfonline.comresearchgate.net APN is an exopeptidase that cleaves the N-terminal amino acid residue from peptides. pnas.orgnih.gov Studies have shown that APN activity contributes significantly to Met-enkephalin degradation in various tissues, including the brain. researchgate.netpnas.orgnih.gov Inhibition of aminopeptidases has been shown to decrease Met-enkephalin degradation in the frontal cortex, although it was less effective in the caudate-putamen. nih.gov APN rapidly hydrolyzes Met-enkephalin by sequentially removing the N-terminal amino acid residues. nih.gov In rat brain, two aminopeptidases, designated MI and MII, have been shown to hydrolyze Met-enkephalin at the Tyr-Gly bond. nih.gov Aminopeptidase MII appears to be primarily responsible for this activity in intact rat brain membranes. nih.gov APN is considered a major pathway for the loss of Met-enkephalin activity because the amino-terminal tyrosine residue is essential for its opiate effects. biorxiv.org

Neutral Endopeptidase (NEP) Activity

Neutral Endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11, is another principal enzyme involved in Met-enkephalin degradation. wikipedia.orgpnas.orgmdpi.com NEP is a membrane-bound metallopeptidase that cleaves peptides at the amino side of hydrophobic amino acid residues. pnas.orgpnas.org NEP plays an important role in nervous and peripheral tissues by terminating peptide signaling events at the cell surface. pnas.org Studies using inhibitors have demonstrated the involvement of NEP in Met-enkephalin metabolism. pnas.orgpnas.org For instance, phosphoramidon, a selective NEP inhibitor, has been shown to decrease Met-enkephalin degradation in the caudate-putamen. nih.gov Sialorphin, a natural inhibitor of rat membrane-bound neutral endopeptidase, prevents NEP from breaking down Met-enkephalin in vitro. pnas.org Inhibition of NEP can prolong the activity of enkephalins. researcher.life

Dipeptidyl Peptidase 3 (DPP3) and Carboxypeptidase A6 (CPA6)

Dipeptidyl Peptidase 3 (DPP3) and Carboxypeptidase A6 (CPA6) are also listed among the enzymes that metabolize Met-enkephalin. wikipedia.org While the search results confirm their involvement, detailed characterization of their specific roles and the extent of their contribution to Met-enkephalin degradation compared to APN and NEP is less prominent in the provided snippets. DPP3 is described as a membrane-bound dipeptidyl peptidase that hydrolyzes the Gly2-Gly3 bond of enkephalins. researchgate.net CPA6 is mentioned as one of the enzymes involved in the metabolism of Met-enkephalin. wikipedia.org

Angiotensin-Converting Enzyme (ACE) Involvement

Angiotensin-Converting Enzyme (ACE), a dipeptidyl carboxypeptidase (EC 3.4.15.1), is known for its role in the renin-angiotensin system but also contributes to the degradation of certain neuropeptides, including enkephalins. wikipedia.orgresearchgate.netuniprot.orguniprot.org ACE can catalyze the degradation of different enkephalin neuropeptides, including Met-enkephalin. uniprot.orguniprot.org ACE removes dipeptides from the C-terminus of various circulating hormones and neuropeptides. uniprot.orguniprot.org While ACE can degrade Met-enkephalin, it is not considered the principal enzyme responsible for degrading conventional Met-enkephalin in brain tissue compared to other enzymes like APN and NEP. upenn.edu However, ACE is suggested to be the primary enzyme involved in the degradation of the extended enkephalin peptide, Met-enkephalin-Arg-Gly-Leu, in the brain, potentially working in concert with another carboxypeptidase. researchgate.net

Mechanisms of Proteolytic Cleavage of Met-enkephalin

The degradation of Met-enkephalin occurs through the proteolytic cleavage of specific peptide bonds by the enkephalinase enzymes. The sequential action of these enzymes leads to the breakdown of the pentapeptide into smaller fragments.

Cleavage of the Tyr-Gly Amide Bond

A primary site of proteolytic cleavage in Met-enkephalin is the amide bond between the first two amino acids, Tyrosine (Tyr1) and Glycine (B1666218) (Gly2). capes.gov.brnih.gov This cleavage is primarily catalyzed by aminopeptidases, particularly Aminopeptidase N (APN). nih.govnih.gov Hydrolysis of Met-enkephalin by intact rat brain membranes occurs mainly through the cleavage of the Tyr-Gly bond, an activity attributed to aminopeptidase MII. nih.gov This initial cleavage at the N-terminus is significant because the Tyr1 residue is crucial for the opioid activity of Met-enkephalin. tandfonline.combiorxiv.org Cleavage at this site inactivates the peptide. biorxiv.org Studies have indicated that the first step in the breakdown of Met-enkephalin in both plasma and brain tissue is the cleavage of the Tyr-Gly amide bond. capes.gov.br

While the outline specifically requested information on the Tyr-Gly amide bond cleavage, it is important to note that other cleavage sites exist and are targeted by different enzymes. For example, NEP primarily cleaves the Gly3-Phe4 bond. researchgate.netresearchgate.net DPP3 hydrolyzes the Gly2-Gly3 bond. researchgate.net ACE can act on the Gly4-Phe5 bond or, more prominently, on extended enkephalins. researchgate.netresearchgate.net

| Enzyme | EC Number | Primary Cleavage Site(s) in Met-enkephalin |

| Aminopeptidase N (APN) | 3.4.11.2 | Tyr1-Gly2 |

| Neutral Endopeptidase (NEP) | 3.4.24.11 | Gly3-Phe4 |

| Dipeptidyl Peptidase 3 (DPP3) | 3.4.14.4 | Gly2-Gly3 |

| Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | Gly4-Phe5 (and on extended enkephalins) |

Strategies for Enhancing Metabolic Resistance of Met-enkephalinamide Analogs

To overcome the limitations posed by rapid enzymatic degradation, various chemical modifications have been introduced into the structure of Met-enkephalin and its analogs, including this compound. These modifications are designed to hinder peptidase activity and increase the peptides' metabolic stability and duration of action. mdpi.com

One of the most effective strategies for enhancing the metabolic stability of enkephalin analogs has been the substitution of L-amino acids with their D-isomers at specific positions. mdpi.com The substitution of glycine at the second position (Gly2) with a D-amino acid, such as D-alanine, is a prominent example. wikipedia.orgmdpi.com [D-Ala2]-Met-enkephalinamide (DALA) is a well-studied synthetic analog that demonstrates significantly increased resistance to enzymatic degradation compared to Met-enkephalin. wikipedia.orgnih.gov This modification at the second position protects the crucial Tyr1-Gly2 (or Tyr1-D-Ala2) amide bond from cleavage by aminopeptidases, which are primarily responsible for initiating the degradation of the native peptide. researchgate.netnih.gov Studies have shown that [D-Ala2]-Met-enkephalinamide is not susceptible to degradation by brain enzymes and exhibits prolonged analgesic effects. wikipedia.orgnih.gov

The metabolic stability conferred by D-Ala2 substitution has been demonstrated in various in vitro and in vivo studies. For instance, in the presence of a mouse brain extract, 50% of [D-Ala2]-Met-enkephalinamide was degraded within 2.5 hours, whereas natural Met-enkephalin was completely destroyed within 5 minutes. nih.gov Another study using an ultrafiltrate of mouse brain showed that [D-Ala2]-enkephalinamide was more stable than Met-enkephalin and even another analog, FK 33-824, over longer incubation periods. nih.gov

The following table illustrates the relative stability of Met-enkephalin and [D-Ala2]-Met-enkephalinamide in the presence of mouse brain extract:

| Compound | Time for 50% Degradation (Mouse Brain Extract) |

|---|---|

| Met-enkephalin | < 5 minutes |

| [D-Ala2]-Met-enkephalinamide | 2.5 hours |

Beyond D-amino acid substitutions, other chemical modifications have been explored to improve the metabolic stability of this compound analogs. These modifications aim to alter the peptide backbone or introduce non-natural amino acids to create structures that are less recognizable or susceptible to enzymatic cleavage. mdpi.commdpi.com

Examples of such modifications include:

C-terminal amidation: Amidation of the C-terminal carboxyl group can enhance resistance to carboxypeptidase activity. researchgate.net this compound itself features this modification compared to Met-enkephalin, which has a free carboxyl group at the C-terminus. google.com

N-alkylation: Alkylation of amino groups, such as the N-terminus or the nitrogen within the peptide backbone, can introduce steric hindrance that impedes enzyme access. mdpi.com

Backbone modifications: Replacing susceptible peptide bonds with non-cleavable isosteres (e.g., reduced peptide bonds, olefin, ester, or triazole linkages) can directly prevent enzymatic hydrolysis at those sites. mdpi.com

Incorporation of non-natural or cyclic amino acids: Introducing non-canonical amino acids, including β-amino acids, γ-amino acids, or cyclic amino acids, can alter the conformation and increase the rigidity of the peptide structure, making it less prone to degradation. mdpi.commdpi.com For example, incorporating β-alanine at the N-terminus has been shown to result in longer analgesic effects due to reduced accessibility for endopeptidases. mdpi.com

N-terminal modifications: Modifications such as the addition of an Nα-guanidinyl group can improve stability. mdpi.com

Glycosylation: Attaching carbohydrate moieties to enkephalin analogs has been explored to increase metabolic stability and improve delivery. mdpi.comacs.org

These diverse chemical strategies, often used in combination, contribute to the development of this compound analogs with enhanced metabolic profiles, allowing for more sustained biological activity.

D-Amino Acid Substitutions (e.g., D-Ala2)

Effects of Enzyme Inhibitors on this compound Metabolism

The study of enzyme inhibitors has provided valuable insights into the metabolic pathways of Met-enkephalin and has also been explored as a potential strategy to prolong the effects of endogenous enkephalins or co-administered analogs. Inhibitors targeting the peptidases responsible for enkephalin degradation can reduce the rate of metabolism, thereby increasing the concentration and duration of action of the peptide. researchgate.net

Various enzyme inhibitors have been investigated for their effects on enkephalin metabolism. These include inhibitors of aminopeptidases (e.g., bestatin (B1682670), puromycin) and neutral endopeptidase (e.g., thiorphan). nih.govresearchgate.net Studies have shown that co-administration of Met-enkephalin with protease inhibitors can significantly increase its permeation and reduce its hydrolysis in tissues like human nasal epithelium. researchgate.net For instance, bestatin and puromycin (B1679871) have demonstrated inhibitory effects on enkephalin degradation. researchgate.net

The effectiveness of enzyme inhibitors can vary depending on the specific enzyme targeted and the tissue involved. While some studies have shown promising results with inhibitors, others suggest that administering metabolically stable peptide analogs, such as [D-Ala2]-Met-enkephalinamide, might be a more practical approach to circumventing metabolic barriers. nih.gov

Furthermore, certain endogenous substances, such as catecholamines, have also been shown to inhibit the enzymatic degradation of Met-enkephalin. nih.gov Studies using rat brain homogenates have indicated that biologically active catecholamines, including dopamine (B1211576) and epinephrine, can inhibit the enzymes responsible for Met-enkephalin breakdown. nih.gov

Understanding the effects of these enzyme inhibitors is crucial for both elucidating the metabolic fate of this compound and exploring potential pharmacological interventions to modulate enkephalinergic activity.

Neurobiological and Systemic Pharmacological Studies Animal Models

Modulation of Central Nervous System Neurotransmission

Met-enkephalinamide, a stable synthetic analog of the endogenous opioid peptide Met-enkephalin (B1676343), interacts with various neurotransmitter systems in the central nervous system, influencing neuronal activity in key brain regions.

Effects on GABAergic Systems in Specific Brain Regions (e.g., Globus Pallidus)

Studies in animal models have demonstrated that this compound can modulate GABAergic neurotransmission, particularly in the globus pallidus. The globus pallidus, a critical component of the basal ganglia, receives significant GABAergic input from the striatum and plays a vital role in movement regulation. neurosci.cnumich.edu Research involving [D-Ala2]-Met-enkephalinamide (DALA), a stable this compound analog, has shown its ability to attenuate potassium-evoked GABA release in the globus pallidus following nigrostriatal lesions in animal models. neurosci.cnnih.govnih.gov This suggests a potential interaction between opioid and GABAergic systems in this region, which could have implications for conditions affecting the basal ganglia.

Further investigations into the globus pallidus of parkinsonian mice have revealed that endogenous GABAA receptors modulate the spontaneous firing activity of pallidal neurons. neurosci.cnnih.gov While these studies primarily focused on GABAergic modulation, they highlight the intricate neurochemical environment of the globus pallidus where opioid-GABA interactions, potentially involving this compound or its analogs, can occur. For instance, in normal mice, a GABAA receptor antagonist increased the spontaneous firing rate of globus pallidus neurons. neurosci.cnnih.gov

Interactions with Central Monoaminergic Systems (e.g., Dopamine (B1211576), Serotonin (B10506), Noradrenaline)

The interaction between opioid peptides and central monoaminergic systems, including dopamine, serotonin, and noradrenaline, is well-established and contributes to various physiological processes, including reward and pain modulation. nih.govnih.govfrontiersin.org While direct studies specifically detailing this compound's comprehensive interactions with all these systems simultaneously in animal models are varied, research on enkephalins and opioid receptors provides insights into potential mechanisms.

Studies have indicated that amphetamine administration can increase Met-enkephalin release in brain regions like the globus pallidus, suggesting a link between dopaminergic activity and enkephalin release. umich.edufrontiersin.org Furthermore, opioid receptor activation can influence dopamine release. For example, activation of delta-opioid receptors (DOPr), to which Met-enkephalin and its analogs have high affinity, can indirectly increase glutamate (B1630785) efflux in the striatum, leading to disinhibition of dopamine release. frontiersin.orgmdpi.com

The interplay between monoaminergic systems is complex, with evidence suggesting a functional balance between dopamine and serotonin systems in the central nervous system. nih.gov Opioid peptides can influence these systems at various levels, including modulating the activity of neurons that release these monoamines or interacting with receptors located on monoaminergic terminals. For instance, mu-opioid receptors (MOPr) are found on GABAergic interneurons in the ventral tegmental area (VTA), and their activation can lead to disinhibition of VTA dopamine neurons projecting to the nucleus accumbens. frontiersin.org

While specific data on this compound's direct impact on noradrenergic systems in animal models within the scope of the provided search results is limited, the broader context of opioid-monoamine interactions suggests potential points of influence. Noradrenergic neurons in the locus coeruleus, for example, project to various brain regions and are involved in pain modulation and other functions, and can co-release dopamine. frontiersin.org Opioid receptors are present in regions innervated by noradrenergic fibers, allowing for potential modulation.

Regulation of Substance P Release from Primary Sensory Neurons

This compound and other opioid peptides have been shown to regulate the release of Substance P, a neuropeptide involved in the transmission of pain signals, from primary sensory neurons. wikipedia.orgresearchgate.net Studies using in vitro models of primary sensory neurons from dorsal root ganglia have demonstrated that enkephalin analogs, including [D-Ala2]enkephalin amide, can inhibit the potassium-evoked release of Substance P in a concentration-dependent manner. nih.govnih.govnih.gov

This inhibitory effect on Substance P release is believed to be mediated by opioid receptors located on the terminals of primary sensory neurons. nih.gov Activation of these presynaptic opioid receptors can modulate voltage-sensitive calcium channels, thereby reducing calcium influx and subsequently inhibiting the release of Substance P. nih.govnih.gov This mechanism is considered a significant component of the analgesic actions of opioids at the spinal cord level. nih.gov

Investigating Analgesic Mechanisms in Animal Models

Animal models have been crucial in understanding the analgesic mechanisms of this compound, highlighting its actions at both spinal and supraspinal levels.

Spinal Cord Opioid Receptor-Mediated Actions

A significant aspect of this compound's analgesic effect in animal models is mediated by its actions on opioid receptors in the spinal cord. The spinal dorsal horn is a key site for processing nociceptive information, and it contains a high density of opioid receptors, including mu, delta, and kappa receptors. mdpi.comannualreviews.org

Studies have shown that Met-enkephalin and its stable synthetic analog, D-ala2-met5-enkephalinamide (DAME), can inhibit the evoked release of Substance P from primary sensory neurons in vitro, a mechanism contributing to spinal analgesia. nih.gov This inhibition is mediated by mu, delta, and kappa opioid receptors located on these neurons' terminals. nih.gov

Furthermore, research investigating the antinociceptive effects of centrally administered opioids in mice has indicated that Met-enkephalin in the spinal cord is involved in the analgesia induced by supraspinal opioid receptor activation. nih.gov This suggests a descending pain control pathway where supraspinal opioid activity can lead to the release of Met-enkephalin in the spinal cord, which then acts on spinal opioid receptors to produce analgesia. nih.gov

Supraspinal Pain Modulatory Pathways (e.g., Mesencephalic Reticular Formation)

In addition to its spinal actions, this compound also exerts analgesic effects through interactions with supraspinal pain modulatory pathways, such as those involving the mesencephalic reticular formation (MRF). The MRF is part of the brainstem reticular formation, which plays a role in the transmission and modulation of nociceptive information. nih.govfrontiersin.org

Studies in rats have shown that intracerebral injection of [D-Ala2]this compound (DALA) into specific sites of the MRF produces profound and long-lasting analgesia. capes.gov.br This analgesic effect was blocked by naloxone (B1662785), a general opioid receptor antagonist, indicating its mediation through opioid receptors. capes.gov.br Comparisons with morphine injected into similar MRF sites revealed that DALA was approximately twice as potent as morphine in producing analgesia. capes.gov.br

Comparison of Potency and Duration with Other Opioids

Studies in animal models have compared the potency and duration of action of this compound with other opioids, including the parent peptide met-enkephalin and established analgesics like morphine. Intracerebral administration of [D-Ala2]-Met-enkephalinamide (DALA), a stable analog, into specific sites of the mesencephalic reticular formation (MRF) in rats produced profound and long-lasting analgesia. capes.gov.br This analgesic effect was blocked by naloxone, an opioid antagonist. capes.gov.br In this context, morphine was found to be less potent than DALA, requiring twice the dose administered intracerebrally to achieve comparable analgesia. capes.gov.br

In studies examining effects on isolated dog intestine, D-Ala2-met-enkephalinamide demonstrated a higher potency in inducing contractions compared to met-enkephalin and morphine. nih.gov The rank order of potency observed was D-Ala2-met-enkephalinamide > D-Ala2-leu-enkephalinamide > met-enkephalin > beta-endorphin (B3029290) 1-31 > morphine > morphiceptin (B1676752) > dynorphin (B1627789) 1-13. nih.gov

This compound has also been shown to bind to opioid receptors in rat cerebellum homogenates with an IC50 of 0.2 µM and reduce twitch height in electrically stimulated isolated guinea pig ileum and isolated mouse vas deferens. caymanchem.com In rats, this compound (300 µ g/animal ) induced analgesia in hot plate and tail-flick tests, effects reversible by naloxone. caymanchem.com

Data comparing the potency of D-Ala2-Met-enkephalinamide (DALA) and morphine in inducing analgesia via intracerebral injection into the MRF of rats are summarized below:

| Compound | Route of Administration | Location of Injection | Effect | Relative Potency (vs. Morphine) | Naloxone Reversibility |

| [D-Ala2]this compound | Intracerebral (IC) | Mesencephalic Reticular Formation (MRF) | Analgesia | More potent (Morphine ~half as potent) | Yes |

| Morphine | Intracerebral (IC) | Mesencephalic Reticular Formation (MRF) | Analgesia | Less potent (Half of DALA) | Yes |

Data on the relative potency of various opioid agonists in inducing contractions in isolated dog intestine are presented below:

| Compound | Effect on Isolated Dog Intestine | Rank Order of Potency |

| D-Ala2-met-enkephalinamide | Contraction | 1 |

| D-Ala2-leu-enkephalinamide | Contraction | 2 |

| Met-enkephalin | Contraction | 3 |

| Beta-endorphin 1-31 | Contraction | 4 |

| Morphine | Contraction | 5 |

| Morphiceptin | Contraction | 6 |

| Dynorphin 1-13 | Contraction | 7 |

Role in Physiological and Pathophysiological Responses in Animal Models

Stress Response Modulation

The endogenous opioid system, including enkephalins, is implicated in regulating the stress response in rodents. researchgate.net Met-enkephalin itself has been shown to modulate stress-induced alterations in immune responses in mice. nih.gov Injection of methionine-enkephalin (MENK) before restraint stress in mice attenuated the stress-induced elevation of glucocorticoids and abolished certain stress-induced changes in immune parameters, such as decreased lymphocyte proliferation and plaque-forming cell response. nih.gov However, MENK administered alone also affected some immune responses, decreasing NK activity and the PFC response while enhancing phagocytic activity. nih.gov This suggests a complex interplay between exogenous opioid administration and the stress response, potentially involving both the hypothalamus-pituitary-adrenal (HPA) axis and direct opioid actions. nih.gov

Studies in lambs have also indicated the involvement of Met-enkephalin in modulating the psychological stress response. Isolation stress affected concentrations of native Met-enkephalin and pro-enkephalin (PENK) gene expression in tissues of the HPA axis (hypothalamus, pituitary gland, and adrenal cortex). researchgate.net

Gastrointestinal Motility Regulation

Opioid peptides are known to influence gastrointestinal motility by altering neuronal excitability. nih.gov Studies in conscious dogs using chronically implanted strain gauges investigated the effects of enkephalin analogs, including (D-Ala2, Met5) enkephalinamide (DALAMIDE). nih.gov Intracerebroventricular administration of DALAMIDE in fasted dogs disrupted the migrating myoelectric complex pattern. nih.gov In fed dogs, intracerebroventricular DALAMIDE inhibited gastric motility but restored the jejunal migrating myoelectric complex pattern as "ectopic" complexes. nih.gov This effect was not replicated by intravenous administration at higher doses, suggesting a predominant central action on gastrointestinal motility. nih.gov Intravenous administration of DALAMIDE at a high dose also reduced the colonic motility index. nih.gov These results suggest that Met-enkephalin influences gastrointestinal motility primarily through a central mechanism, while also potentially exerting peripheral effects. nih.gov

Another study in conscious dogs found that six opioid peptides, including D-Ala2-met-enkephalinamide, produced dose-dependent contractions of isolated intestine when administered intraarterially. nih.gov These contractions were antagonized by naloxone. nih.gov The study also suggested that some portion of the motility effect of met-enkephalin might be exerted directly on intestinal smooth muscle. nih.gov

Hepatoprotective Mechanisms in Experimental Models

Research has explored the potential hepatoprotective effects of Met-enkephalin in experimental models. In a model of acetaminophen-induced hepatotoxicity in male CBA mice, Met-enkephalin demonstrated strong hepatoprotective effects at a specific dose. nih.gov This was evidenced by significantly reduced plasma activities of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) enzymes, as well as a lower liver necrosis score compared to control animals. nih.gov The hepatoprotective effects of Met-enkephalin in this model were found to be peptide and receptor specific, mediated via δ and ζ opioid receptors. nih.gov This suggests a protective role against oxidative stress and inflammation in the liver.

Cardiovascular System Modulation (e.g., Blood Pressure, Heart Rate, Baroreceptor Reflex)

Studies in conscious cats have investigated the effects of intracerebroventricular injection of [D-Ala2]-methionine-enkephalinamide (DAME) on cardiovascular parameters. ahajournals.orgahajournals.org DAME administered at doses between 5 and 100 nmoles caused dose-dependent increases in blood pressure and heart rate. ahajournals.orgahajournals.org Furthermore, DAME attenuated the sensitivity of the baroreceptor reflex for a period after administration, independent of the blood pressure changes. ahajournals.orgahajournals.org The effects of this enkephalin analog on blood pressure and the baroreceptor reflex were abolished by intracerebroventricular naloxone, indicating mediation by naloxone-sensitive enkephalin brain receptors. ahajournals.orgahajournals.org

Another study examining the cardiovascular effects of opioid peptides noted that D-alanine-enkephalin attenuated the vagal component of the baroreceptor reflex in cats. nih.gov This was indicated by the lack of heart rate decrease following D-Ala-ENK-induced blood pressure increases and the attenuated compensatory decreases in heart rate following intravenous pressor doses of angiotensin II. nih.gov

Data on the effects of intracerebroventricular [D-Ala2]-methionine-enkephalinamide (DAME) on cardiovascular parameters in conscious cats are summarized below:

| Parameter | Effect of i.c.v. DAME (Dose-Dependent) | Duration of Effect (Baroreceptor Reflex) | Naloxone Reversibility (i.c.v.) |

| Blood Pressure | Increased | Not specified | Yes |

| Heart Rate | Increased | Not specified | Yes |

| Baroreceptor Reflex | Attenuated sensitivity | 15 to 60 minutes | Yes |

Effects on Cellular Growth and Regeneration (Opioid Growth Factor Properties) in Animal Models

Met-enkephalin, acting as the opioid growth factor (OGF), functions as a tonic inhibitory peptide that influences cell proliferation and tissue organization in various biological processes, including development, cancer, cellular renewal, wound healing, and angiogenesis researchgate.net. This inhibitory effect on growth is mediated through the opioid growth factor receptor (OGFR), which is distinct from classical opioid receptors and is associated with the nuclear membrane researchgate.net.

Studies in animal models have demonstrated the impact of the opioid system, including Met-enkephalin and its analogs, on cellular growth and regeneration. For instance, administration of the potent opioid antagonist naltrexone (B1662487) to mice and rats has been shown to accelerate growth, suggesting that endogenous opioids tonically inhibit growth frontiersin.org. Conversely, injection of Met-enkephalin (OGF) has been observed to depress DNA synthesis in mouse skin, an effect that can be blocked by naloxone core.ac.uk. This indicates a receptor-mediated action of OGF in inhibiting cell proliferation core.ac.uk.

Research using enkephalinamide has shown a reduction in [3H]thymidine incorporation in various brain regions, including the forebrain, hypothalamus, and cerebellum of young rats, indicating an inhibitory effect on DNA synthesis frontiersin.org. Similarly, administering Met-enkephalin or other proenkephalin A derivatives attenuated DNA synthesis in the cerebellum and medullary area of young rats frontiersin.org.

The presence of both OGF (Met-enkephalin) and its receptor (OGFR) in mouse and human skin suggests a role for OGF as a regulatory element of DNA synthesis in basal epithelial cells core.ac.uk. Studies on mouse tail skin regeneration after tape stripping showed that the proliferative response to wounding is tonically inhibited by the receptor-mediated action of an endogenous opioid peptide, and this inhibition can be reversed by disrupting the opioid peptide receptor interaction nih.gov.

These findings support the concept of Met-enkephalin, as OGF, acting as a negative growth regulator in renewing and regenerating epithelia in animal models nih.gov. The interaction with the OGFR and the subsequent modulation of DNA synthesis appear to be key mechanisms underlying these effects researchgate.netcore.ac.uk.

Investigation of Anticancer and Antiepileptic Activities of Analogs in Preclinical Models

Research has explored the potential anticancer and antiepileptic activities of Met-enkephalin analogs in preclinical models.

Anticancer Activities

Studies have investigated the antitumor activity of enkephalin analogs, including D-[Ala2]methionine enkephalinamide (MEA), in inhibiting tumor growth in mice. One study compared the antitumor activity of MEA with endogenous enkephalins on PYB6 fibrosarcoma tumor growth in mice. Both Met-enkephalin and MEA were found to decrease the PYB6 growth rate nih.gov. Notably, a specific dose of MEA exerted significant inhibition of tumor growth in this model nih.gov. The study suggested that the antitumor activity of MEA was likely mediated by an indirect mechanism, as no specific opioid receptor binding was detected on the tumor cells or splenic lymphocytes nih.gov.

Further research has focused on the design and synthesis of Met-enkephalin analogues containing unnatural amino acids and their in vitro antitumor activity against various human cancer cell lines, including melanoma, larynx carcinoma, and colon carcinomas nih.gov. Some of these analogs demonstrated antitumor activity, with one pentapeptide analog showing effectiveness, particularly against drug-resistant cell lines nih.gov. Apoptosis was confirmed as a mode of cell death in these tumor cells after exposure to the effective analog nih.gov.

Methionine enkephalin (MENK), also known as OGF, is recognized as an endogenous opioid peptide with potential anti-tumor effects researchgate.net. Proenkephalin-derived peptides and beta-endorphin have been found to be expressed by a variety of cancers, including lung cancer and neoplastic cells of neural and non-neural origin frontiersin.org.

Antiepileptic Activities

Met-enkephalin analogs have also been investigated for their potential antiepileptic properties in preclinical models. Some Met-enkephalin analogues containing backbone spacers have shown potent anticonvulsant properties in mice that were comparable to the endogenous peptide nih.gov. Interestingly, the antiepileptic activity of these specific analogs could not be reversed by opioid receptor antagonists, suggesting a novel mechanism for seizure control in the brain that may involve alternative non-opioid signaling nih.gov.

Preclinical animal models, such as the maximal electroshock seizure (MES) test and chemically induced seizure models (e.g., pentylenetetrazole), are commonly used to screen for potential new antiepileptic drugs uc.ptmdpi.com. The effectiveness of compounds in these models can provide an indication of their potential to protect against different types of seizures in humans mdpi.com. While the search results mention the use of these models for testing antiseizure drug candidates and analogs mdpi.com, specific detailed data tables directly linking this compound or its analogs to quantitative antiepileptic efficacy in these models from the provided sources are limited. However, the finding that certain Met-enkephalin analogs exhibit anticonvulsant properties in mice, potentially through non-opioid pathways, highlights a promising area of research nih.gov.

Advanced Analytical Techniques for Met Enkephalinamide Research

Chromatographic Separation Methods

Chromatographic methods, particularly HPLC, are fundamental for separating met-enkephalinamide from other components in a sample, including endogenous peptides, metabolites, and matrix interferences.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

HPLC is a widely used technique for the analysis of peptides, including this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for peptide separation based on their hydrophobicity renyi.hu. The separation is achieved by the differential partitioning of peptides between a stationary phase (typically hydrophobic, such as C18 or C8) and a mobile phase, which is a mixture of aqueous buffer and an organic solvent renyi.hu. The choice of stationary phase and mobile phase composition, including pH and the type and concentration of organic modifier (e.g., acetonitrile), significantly influences the separation efficiency and selectivity for peptides renyi.hu.

For peptide analysis, RP-HPLC can achieve excellent resolution for closely related molecules renyi.hu. The separation mechanism for small peptides on reversed-phase columns is considered a combination of adsorption and partition lcms.cz.

Gradient HPLC for Metabolite Separation

Gradient elution in HPLC is often employed for the separation of complex mixtures, such as biological extracts containing a parent peptide and its metabolites. In gradient HPLC, the composition of the mobile phase is changed over time, typically by increasing the concentration of the organic solvent renyi.hu. This allows for the elution of compounds with a wide range of hydrophobicities in a single run, improving peak shape and resolution compared to isocratic elution (where the mobile phase composition remains constant) renyi.hu.

Gradient reversed-phase HPLC has been used to fractionate opioid peptides from biological tissue extracts nih.gov. This approach, coupled with various detection methods, allows for the profiling of different opioid peptides present in a sample nih.gov. Gradient LC combined with electrochemical detection has also been explored for the analysis of enkephalinamide and its metabolites researchgate.net.

Detection Modalities for Quantification

Following chromatographic separation, appropriate detection methods are necessary to quantify this compound. Several modalities are utilized, each offering different advantages in terms of sensitivity and selectivity.

Ultraviolet (UV) Detection

UV detection is a common method in HPLC for compounds that absorb UV light. Peptides containing aromatic amino acids like tyrosine and phenylalanine, which are present in this compound (Tyr-Gly-Gly-Phe-Met-NH2), have chromophores that absorb in the UV region. UV detection at wavelengths around 200-280 nm is typically used for peptide detection nih.govnih.gov. For instance, UV detection at 205 nm has been used for the determination of aromatic metabolites and enzyme inhibitors in studies involving [D-Ala2]-methionine enkephalinamide nih.gov. While UV detection can be useful, it may lack the sensitivity and selectivity required for detecting this compound at very low physiological concentrations in complex biological matrices, especially when compared to more sensitive techniques like electrochemical detection or mass spectrometry researchgate.net.

Electrochemical Detection (ED)

Electrochemical detection is a sensitive technique for compounds that are electroactive, meaning they can be oxidized or reduced at an electrode surface. This compound contains electroactive residues, specifically tyrosine and methionine biorxiv.orgbiorxiv.orgnih.gov. These residues can undergo oxidation at specific electrical potentials, generating a current that can be measured biorxiv.orgbiorxiv.orgnih.govnih.gov.

Coulometric ED has been shown to be selective for this compound and its tyrosine-containing metabolites nih.gov. The oxidation of tyrosine and methioninamide residues contributes to the electrochemical response of this compound researchgate.net. Studies have determined hydrodynamic voltammograms for [D-Ala2]-methionine enkephalinamide and its metabolites, revealing the oxidation of these residues researchgate.net. Optimized ED methods can achieve detection limits in the nanomolar range for this compound and related peptides nih.gov.

Electrochemical techniques, such as voltammetry, offer the advantage of high temporal resolution, which is particularly important for monitoring the rapid dynamics of endogenous opioid peptide release biorxiv.orgbiorxiv.orgnih.gov. Modified multiple-scan-rate voltammetry has been used for real-time detection of enkephalins biorxiv.orgnih.govacs.org. This technique can generate distinct peaks for tyrosine and methionine moieties, aiding in the identification and quantification of met-enkephalin (B1676343) acs.org. While electrochemical detection is sensitive, accurate identification of a specific peptide may be less certain compared to methods coupled with mass spectrometry nih.gov.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides structural information and high sensitivity for the detection and quantification of peptides. MS can be coupled directly with HPLC (LC-MS) to separate and identify components in complex mixtures. Various ionization techniques are used for peptides, including electrospray ionization (ESI) and liquid secondary ion mass spectrometry (LSIMS), also known as fast atom bombardment (FAB) nih.govnih.govacs.orgnih.gov.

Electrospray ionization mass spectrometry has been used to characterize and quantify endogenous methionine enkephalin nih.govacs.org. Methionine enkephalin yields primarily an [M + H]+ ion with ESI-MS nih.govacs.org. Quantification can be based on comparing the ion current of the native peptide to that of a stable isotope-labeled internal standard nih.govacs.org.

Tandem mass spectrometry (MS/MS) provides even greater specificity by fragmenting the parent ion and analyzing the resulting fragment ions nih.govnih.gov. This allows for the confirmation of the peptide sequence and provides a highly specific method for quantification, especially in complex biological matrices nih.govnih.gov. LC-MS/MS assays have been developed to quantify targeted peptides, including met-enkephalin umontreal.ca. Nano-LC-MS (nLC-MS) techniques offer improved sensitivity and temporal resolution for detecting endogenous opioid peptide dynamics elifesciences.org. Pre-oxidation of methionyl residues in peptides like met-enkephalin prior to nLC-MS analysis can improve quantification by ensuring the signal is represented by a single m/z value elifesciences.org.

Mass spectrometry methods, including LC-MS and LC-MS/MS, are considered state-of-the-art for identifying and quantifying enkephalins and other neuropeptides in biological tissues and fluids, offering high molecular specificity nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Dynamic Changes

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to detect and quantify this compound and its dynamic changes in biological samples. This method combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. It has been employed to measure dynamic in vivo changes in enkephalins elifesciences.org. An optimized approach using microdialysis coupled with nanoLC-MS (nLC-MS) has been developed for in vivo Met- and Leu-Enkephalin measurement, allowing for increased temporal resolution and lower detection thresholds from small brain regions elifesciences.org. This technique enables the detection of dynamic changes in enkephalins following acute stress elifesciences.orgelifesciences.org. For instance, experimenter handling during microdialysis can cause a significant increase in the release of Met-Enkephalin in the Nucleus Accumbens Shell compared to baseline elifesciences.org.

Methodologies for Methionine Oxidation

Methionine oxidation is a significant consideration when analyzing this compound, as the methionine residue is susceptible to oxidation chemistrycongresses.ch. This oxidation can occur during sample processing and can lead to the signal for Met-enkephalin being split among multiple m/z values, impairing sensitivity elifesciences.org. Methodologies have been developed to address this issue. One approach involves converting all methionyl residues to the doubly oxidized sulfone prior to nLC-MS analysis elifesciences.org. This ensures that the signal for Met-enkephalin is represented by a single m/z value, allowing for reliable quantification and differentiation from Leu-Enkephalin elifesciences.org. Before this oxidation reaction, Met-Enkephalin can be observed in unoxidized, singly-oxidized, and doubly-oxidized forms with varying intensities elifesciences.org. After the reaction, it is observed as doubly oxidized with much higher intensity, enabling accurate quantification elifesciences.org. This approach is applicable to any peptide containing a methionine residue elifesciences.org. Another mass spectrometry-based method, called Methionine Oxidation by Blocking with Alkylation (MObBa), quantifies methionine oxidation by selectively alkylating unoxidized methionines, using alkylated methionines as a stable proxy for unoxidized methionines biorxiv.org.

Isotopic Labeling for Endogenous Peptide Quantification

Isotopic labeling is a valuable technique for the accurate identification and quantification of endogenous this compound. By using isotopically labeled internal standards, researchers can distinguish true endogenous peptide signals from noise, interfering signals, and standard signals elifesciences.org. These internal standards have a different mass/charge (m/z) ratio than the endogenous peptides elifesciences.org. For example, isotopically labeled internal standards of Met-Enkephalin, with a known concentration, are added to collected samples for accurate quantification elifesciences.org. These standards can be synthesized with heavy isotopes, such as 13C and 15N, incorporated into specific amino acid residues, resulting in a distinct mass shift compared to the endogenous peptide elifesciences.org. The use of internal standards composed of defined amounts of heavy isotope-labeled peptides is necessary for high-quality linear and accurate quantification of peptides by isotopic labeling and MS/MS nih.gov.

Receptor Binding Assays for Affinity and Selectivity Determination

Receptor binding assays are fundamental for determining the affinity and selectivity of this compound and its analogs for opioid receptors, including the mu (μ), delta (δ), and kappa (κ) receptors researchgate.netnih.govacs.org. These assays typically involve incubating the peptide with tissue homogenates or membranes containing the receptors and a radiolabeled ligand that binds to the receptor researchgate.net. The extent to which the peptide displaces the radiolabeled ligand provides information about its binding affinity. Studies have shown that Met-enkephalin-Arg6-Phe7, an endogenous opioid peptide related to Met-enkephalin, possesses high affinity for mu-receptors, but not for delta- or kappa1-receptors, and very low affinity for kappa2-receptors in human cerebral cortex membranes nih.gov. Receptor binding assays performed on rat brain homogenates have been used to analyze the binding of novel μ-selective this compound analogs researchgate.net. These studies have demonstrated that chemical modifications of the tyrosine residue in D-Ala2-Met5-enkephalinamide can modulate the relative ratios of in vivo agonist and antagonist potencies researchgate.net.

Microdialysis for In Vivo Real-Time Monitoring of Release and Metabolism

Microdialysis is a technique used for in vivo real-time monitoring of the release and metabolism of this compound in discrete brain regions and other tissues nih.govpronexusanalytical.com. This method involves implanting a microdialysis probe into the tissue of interest, allowing for the collection of interstitial fluid containing extracellular substances, including peptides elifesciences.orgpronexusanalytical.com. The collected dialysate can then be analyzed using sensitive techniques like LC-MS or radioimmunoassay to quantify peptide levels elifesciences.orgfrontiersin.org. Microdialysis coupled with nLC-MS has been used to measure endogenous release of peptides in their native state in freely behaving animals elifesciences.org. This approach has provided insights into the dynamics and relationship between Met- and Leu-Enkephalin in the Nucleus Accumbens shell during stress elifesciences.org. Studies using microdialysis have shown that experimenter handling can evoke the release of Met-Enkephalin in the Nucleus Accumbens Shell elifesciences.org. Microdialysis allows for the study of peptide metabolism by analyzing the presence and levels of metabolites in the dialysate nih.gov.

Intracellular Signaling Pathways Associated with Met Enkephalinamide Action

G Protein-Coupled Receptor (GPCR) Signaling Cascades

Opioid receptors, including the mu (μ) and delta (δ) opioid receptors to which met-enkephalin (B1676343) and its analogs bind with varying affinities, are coupled to inhibitory G proteins (Gi/o). frontiersin.org Activation of these receptors by ligands like met-enkephalinamide triggers the dissociation of the G protein into its α and βγ subunits. mdpi.com The activated Gi/o protein subunits then modulate downstream effector molecules, influencing key cellular processes. frontiersin.org

Modulation of Adenylyl Cyclase Activity

A primary downstream effect of Gi/o protein activation is the inhibition of adenylyl cyclase. frontiersin.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular functions. frontiersin.org By inhibiting adenylyl cyclase, this compound leads to a decrease in intracellular cAMP levels. frontiersin.org This reduction in cAMP can impact the activity of protein kinase A (PKA), a cAMP-dependent kinase, thereby influencing various phosphorylation events within the cell. mdpi.com